![molecular formula C13H11FN4O B195940 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 951624-49-0](/img/structure/B195940.png)

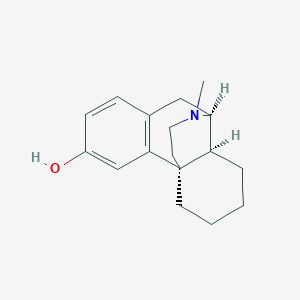

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

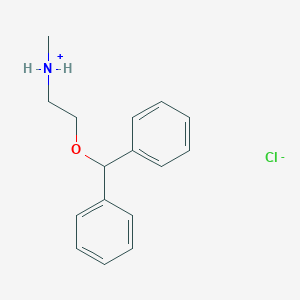

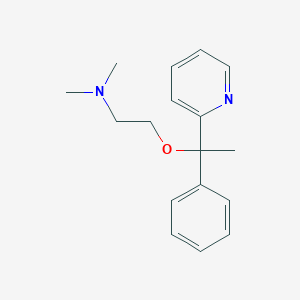

This compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .

Molecular Structure Analysis

The molecular formula of the compound is C13H7D4FN4O . The InChI key is GEBXVBUWZIPSFP-NCCCBSRGSA-N .Physical And Chemical Properties Analysis

The compound is slightly soluble in methanol . Its molecular weight is 262.28 .Aplicaciones Científicas De Investigación

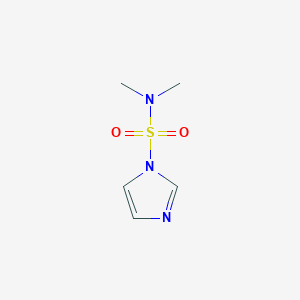

Synthesis and Chemical Properties

Synthesis Pathways

The compound is synthesized from 1-aryl-5-amino-4-cyanoformimidoyl imidazoles, reacting with acyl and sulfonyl acetonitriles under mild conditions to form imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones. This process involves a key intermediate, which cyclizes to imidazo[4,5-b]pyridine-5-one in the presence of DBU (Zaki & Proença, 2007).

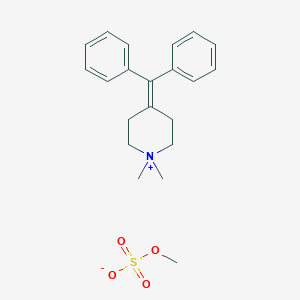

Reactions with Acetylacetone and Ethyl Acetoacetate

1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones react with acetylacetone and ethyl acetoacetate, leading to compounds that undergo intramolecular cyclization to form various derivatives, indicating the compound’s versatility in chemical synthesis (Smolyar & Lomov, 2009).

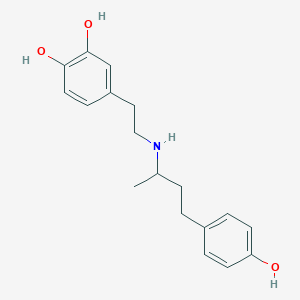

Biological and Pharmacological Applications

Antiviral Properties

The compound, specifically its derivative substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, has shown selective activity against the hepatitis C virus in a subgenomic replicon system, indicating its potential use in antiviral research (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).

Inhibitors for p38 MAP Kinase

Derivatives of this compound have been tested as inhibitors for p38 MAP kinase and TNF-α release. These tests, using various synthetic routes, identified potent inhibitors with IC50 values in the low nanomolar range, suggesting significant applications in kinase inhibition research (Koch, Bäuerlein, Jank, & Laufer, 2008).

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBXVBUWZIPSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588702 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

CAS RN |

951624-49-0 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.